Technical Guide: Synthesis and Characterization of Heptyl 5-Methyl-2-hexyl Phthalate-d4
Technical Guide: Synthesis and Characterization of Heptyl 5-Methyl-2-hexyl Phthalate-d4
Executive Summary
Target Molecule: Heptyl 5-Methyl-2-hexyl Phthalate-d4 (
This guide details the precision synthesis of Heptyl 5-Methyl-2-hexyl Phthalate-d4 , a mixed dialkyl phthalate ester labeled with four deuterium atoms on the aromatic ring. Unlike symmetric phthalates (e.g., DEHP), this asymmetric molecule requires a sequential synthesis to avoid the formation of symmetric byproducts (diheptyl or di-5-methyl-2-hexyl phthalates).
Retrosynthetic Analysis & Strategy
To achieve high yield and purity, we avoid direct Fischer esterification of phthalic acid with a mixture of alcohols, which yields a statistical 1:2:1 mixture. Instead, we utilize the reactivity difference between the anhydride and the carboxylic acid.
The Pathway:
-
Ring Opening: Nucleophilic attack of 1-Heptanol on Phthalic Anhydride-d4 . This reaction is highly selective for the mono-ester due to the deactivation of the generated free carboxylic acid.
-
Coupling: Activation of the free carboxylic acid of the mono-ester followed by reaction with 5-Methyl-2-hexanol .
Reagent Selection Logic:
-
Phthalic Anhydride-d4: The source of the stable isotope label.
-
1-Heptanol: A primary alcohol, used in the first step because it reacts faster and cleaner with the anhydride than the secondary alcohol.
-
5-Methyl-2-hexanol: A secondary alcohol with significant steric hindrance. It is introduced in the second step using a strong coupling agent (DCC/DMAP) to overcome steric barriers.
Experimental Protocols
Phase 1: Synthesis of Mono-heptyl Phthalate-d4
Objective: Selectively open the anhydride ring to form the mono-ester.
Materials:
-
Phthalic Anhydride-d4 (>99 atom % D) [CAS: 80705-49-1]
-
1-Heptanol (1.05 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
DMAP (0.1 equiv)
-
Solvent: Toluene (Anhydrous)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under
atmosphere. -
Dissolution: Charge the flask with Phthalic Anhydride-d4 (5.0 g, 32.9 mmol) and anhydrous Toluene (50 mL).
-
Addition: Add 1-Heptanol (4.0 g, 34.5 mmol) followed by TEA (4.6 mL) and DMAP (400 mg).
-
Note: TEA acts as a base catalyst to deprotonate the alcohol, enhancing nucleophilicity. DMAP acts as a nucleophilic catalyst.[1]
-
-
Reaction: Heat the mixture to 90°C for 4 hours. Monitor by TLC (SiO2, 50:50 Hexane/EtOAc). The anhydride spot (
) should disappear, replaced by the carboxylic acid streak ( ). -
Workup (Critical for Purity):
-
Cool to room temperature.[2]
-
Evaporate toluene under reduced pressure.
-
Dissolve residue in EtOAc (100 mL).
-
Wash 1 (Acidic): Wash with 1M HCl (2 x 50 mL) to remove TEA and DMAP.
-
Wash 2 (Brine): Wash with saturated NaCl.
-
Dry over
, filter, and concentrate.
-
-
Purification: The crude product is usually sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc.
-
Yield Target: 85-90%.
-
Phase 2: Synthesis of Heptyl 5-Methyl-2-hexyl Phthalate-d4
Objective: Esterify the free acid with the sterically hindered secondary alcohol.
Materials:
-
Mono-heptyl Phthalate-d4 (from Phase 1)
-
5-Methyl-2-hexanol (1.2 equiv) [CAS: 627-59-8]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv)
-
DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM, Anhydrous)
Protocol:
-
Setup: Flame-dry a 100 mL RBF under
. -
Mixing: Dissolve Mono-heptyl Phthalate-d4 (1.0 equiv) and 5-Methyl-2-hexanol (1.2 equiv) in anhydrous DCM (10 mL/g substrate).
-
Activation: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Add DMAP (0.1 equiv).
-
Coupling: Add DCC (1.2 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the DCU precipitate.
-
Wash the filtrate with 0.5M HCl (to remove DMAP), saturated
(to remove unreacted mono-ester), and brine. -
Dry over
and concentrate.
-
-
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient 0%
10% EtOAc in Hexane. -
Target: The diester elutes significantly earlier than the monoester or alcohol.
-
Characterization & Validation
Nuclear Magnetic Resonance (NMR)
The asymmetry of the molecule results in distinct signals for the two alkyl chains.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| H-1 | 7.70 - 7.50 | Silent | Aromatic protons (Replaced by Deuterium) |
| H-1 | ~4.25 | Triplet | |
| H-1 | ~5.10 | Multiplet | |
| H-1 | 0.85 - 0.95 | Multiplet | Terminal Methyls ( |
| C-13 | 167.8, 167.5 | Singlets | Carbonyl carbons (Distinct due to asymmetry) |
Note on D4 Label: The aromatic region (usually 7.5-7.8 ppm) should be essentially silent. Small residual peaks indicate <100% D incorporation.
Mass Spectrometry (GC-MS / LC-MS)
Phthalates exhibit a characteristic fragmentation pattern (McLafferty Rearrangement).
-
Molecular Ion (
): Expected at m/z 366 (Nominal: 362 + 4D). -
Base Peak (
153): The protonated phthalic anhydride-d4 ion ( ).-
Mechanism:[3] The alkyl chains are cleaved, transferring one proton (from the alkyl chain) to the phthalate core.
-
Diagnostic: Standard phthalates show m/z 149. The shift to m/z 153 confirms the d4 label is on the ring and intact.
-
Quality Control & Storage
Isotopic Purity Calculation
Calculate using the MS abundance of M+ (366) vs (M-1)+ (365) and (M-4)+ (362).
Storage
-
Condition: Store neat oil or solution (in Methanol/Nonane) at -20°C.
-
Stability: Phthalate esters are generally stable but can hydrolyze under basic conditions. Avoid storage in water/base mixtures.
-
Container: Amber glass vials with Teflon-lined caps (avoid plastic caps which may leach non-deuterated plasticizers).
References
-
Use of Deuterated Phthalates as Internal Standards
- Title: Isotope dilution mass spectrometry for the quantification of phthal
- Source: Centers for Disease Control and Prevention (CDC)
-
URL:[Link]
-
Asymmetric Phthalate Synthesis Strategy
-
Steglich Esterification Protocol (DCC/DMAP)
- Title: Esterification of carboxylic acids with alcohols using DCC/DMAP.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Reagent Data (5-Methyl-2-hexanol)
-
General Phthalate Fragmentation (MS)
- Title: Mass Spectral Fragmentation of Phthal
- Source: NIST Chemistry WebBook.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN104592030B - Method for synthesizing phthalate compounds - Google Patents [patents.google.com]
- 4. scholar.umw.edu [scholar.umw.edu]
- 5. 2-Hexyl-5-Methylresorcinol | C13H20O2 | CID 11535811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(5-Methyl-2-hexyl)-N'-phenyl-p-phenylenediamine | C19H26N2 | CID 92190 - PubChem [pubchem.ncbi.nlm.nih.gov]
